(R)-(-)-JQ1 Enantiomer

Descripción

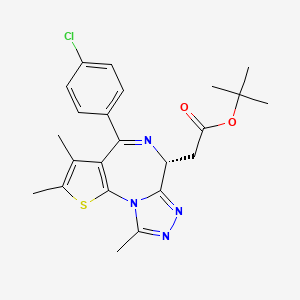

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXATUJJDPFDM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025735 | |

| Record name | tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268524-71-5 | |

| Record name | 1,1-Dimethylethyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(-)-JQ1 Enantiomer: A Technical Guide to its Structure, Function, and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (R)-(-)-JQ1 enantiomer, a critical molecule in the study of epigenetic regulation and drug development. While its counterpart, (+)-JQ1, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, (R)-(-)-JQ1 has historically been used as a negative control due to its lack of significant interaction with bromodomains.[1] However, recent research has unveiled a novel biological function for (R)-(-)-JQ1, expanding its relevance in biomedical research.

Chemical Structure and Properties

(R)-(-)-JQ1 is a stereoisomer of the thieno-triazolo-1,4-diazepine compound JQ1.[1] The specific spatial arrangement of its atoms, designated by the (R) configuration, renders it largely inactive as a BET bromodomain inhibitor.

Chemical Structure:

-

Systematic Name: tert-butyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine-6-carboxylate

-

CAS Number: 1268524-71-5[1]

-

Molecular Formula: C₂₃H₂₃ClN₄O₂S

-

Molecular Weight: 456.99 g/mol [5]

Function: From Inactive Control to Bioactive Molecule

For many years, the primary function of (R)-(-)-JQ1 in research was to serve as an inactive control in experiments involving its active enantiomer, (+)-JQ1.[1] This was based on the observation that (+)-JQ1 potently binds to the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4, leading to the displacement of these proteins from chromatin and subsequent downregulation of target genes like MYC.[3] In contrast, (R)-(-)-JQ1 exhibits no significant binding to any bromodomain.[1]

Recent studies have identified a previously unknown biological function for (R)-(-)-JQ1. Both (+)-JQ1 and the BET-inactive this compound have been shown to be agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism, such as CYP3A4.[2][6]

This discovery is significant as it reveals a BET-independent mechanism of action for the JQ1 scaffold and highlights a biological activity for the this compound.[2] The co-crystal structure of JQ1 bound to the PXR ligand-binding domain (LBD) revealed that the tert-butyl group of JQ1 is a key anchoring moiety.[2][6] This interaction is not dependent on the stereochemistry at the diazepine (B8756704) ring, explaining why both enantiomers can bind to and activate PXR with similar efficiencies.[2]

Quantitative Data

The following tables summarize the available quantitative data for both JQ1 enantiomers to facilitate comparison.

| Compound | Target | Assay Type | Value | Reference |

| (+)-JQ1 | BRD4 (BD1) | IC₅₀ | 77 nM | [7] |

| (+)-JQ1 | BRD4 (BD2) | IC₅₀ | 33 nM | [7] |

| (+)-JQ1 | BRD4 (BD1) | Kd | ~50 nM | [3] |

| (+)-JQ1 | BRD4 (BD2) | Kd | ~90 nM | [3] |

| (R)-(-)-JQ1 | BET Bromodomains | Binding Assay | No significant interaction | [1] |

| (+)-JQ1 | PXR | Reporter Assay | Agonist | [2][6] |

| (R)-(-)-JQ1 | PXR | Reporter Assay | Agonist | [2][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for characterizing the activity of JQ1 enantiomers.

This protocol is used to determine if a compound can activate the Pregnane X Receptor (PXR).

-

Cell Culture and Transfection:

-

HepG2 cells are cultured in appropriate media.

-

Cells are co-transfected with a PXR-expressing plasmid and a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[6] A plasmid encoding Renilla luciferase can be included for normalization.[6]

-

-

Compound Treatment:

-

After transfection, cells are treated with various concentrations of the test compounds ((+)-JQ1, (R)-(-)-JQ1), a positive control (e.g., T0901317), and a negative control (e.g., DMSO) for 24 hours.[6]

-

-

Luciferase Activity Measurement:

-

Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer and appropriate reagents.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

The results are typically expressed as a percentage of the activity observed with the positive control.[6]

-

This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.

-

Cell Seeding and Treatment:

-

Viability Measurement:

-

A cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay) is added to each well.[6] This reagent measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis:

-

Luminescence is measured using a plate reader.

-

The results are plotted as a percentage of viability relative to a vehicle-treated control.[6]

-

This protocol is used to investigate whether two proteins interact within a cell.

-

Cell Lysis and Protein Extraction:

-

Cells are treated with the compound of interest (e.g., JQ1) or a control.

-

Cells are lysed in a buffer that preserves protein-protein interactions.

-

-

Immunoprecipitation:

-

An antibody specific to one of the proteins of interest (the "bait" protein) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Protein A/G-conjugated beads are then added to pull down the antibody-protein complex.

-

-

Washing and Elution:

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody against the second protein of interest (the "prey" protein) to detect its presence in the immunoprecipitated complex.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to (R)-(-)-JQ1 and its better-known enantiomer.

Caption: (+)-JQ1 inhibits BET protein binding to chromatin, downregulating target gene expression.

Caption: Both JQ1 enantiomers activate the PXR signaling pathway, inducing gene transcription.

Caption: Workflow for determining PXR activation using a dual-luciferase reporter assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Inactive Enantiomer of JQ1: A Technical Guide for Researchers

An In-depth Technical Guide on (-)-JQ1 as a Negative Control in BET Bromodomain Research

This guide provides a comprehensive technical overview of the inactive enantiomer of JQ1, a critical tool for researchers in epigenetics, oncology, and drug development. The potent, selective, and cell-permeable small molecule, (+)-JQ1, is a thieno-triazolo-1,4-diazepine that acts as a competitive inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] It achieves this by binding to the acetyl-lysine recognition pockets of bromodomains, thereby disrupting their interaction with acetylated histones and transcriptional machinery.[4][5]

The stereoisomer of the active (+)-JQ1 is the (R)-(-)-JQ1 enantiomer, commonly referred to as (-)-JQ1.[6] This molecule serves as an essential negative control in experiments, as it shows no significant interaction with BET bromodomains.[6][7][8] The use of (-)-JQ1 allows researchers to confirm that the observed biological effects of (+)-JQ1 are due to specific inhibition of BET bromodomains and not off-target effects.[7][9] While largely inactive against bromodomains, recent research has shown that both (+)-JQ1 and (-)-JQ1 can act as agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics.[10][11]

Quantitative Data: Comparative Activity of JQ1 Enantiomers

The profound difference in biological activity between the two enantiomers is best illustrated by quantitative binding and inhibition assays. The active (+)-JQ1 binds to BET bromodomains with high affinity, whereas (-)-JQ1 is largely inactive.[7]

| Target Bromodomain | Assay Type | (+)-JQ1 IC50 (nM) | (-)-JQ1 IC50 (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | >10,000 | [1][7] |

| BRD4 (BD2) | AlphaScreen | 33 | Not Reported | [1][7] |

| CREBBP | AlphaScreen | >10,000 | Not Reported | [1][7] |

| Target Bromodomain | Assay Type | (+)-JQ1 Kd (nM) | (-)-JQ1 Binding | Reference |

| BRD4 (BD1) | ITC | ~50 | No significant interaction | [4][7] |

| BRD4 (BD1) | DSF | Significant thermal shift | No significant thermal shift | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of BET inhibitors. Below are protocols for key experiments frequently cited in JQ1 research.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This bead-based proximity assay is used to measure the competitive displacement of a ligand from its target protein.[12] It is commonly used to determine the IC50 values of BET inhibitors.[1][7]

Principle: The assay relies on the interaction between a donor and an acceptor bead. When in close proximity (due to the binding of a biotinylated histone peptide to a tagged bromodomain protein), excitation of the donor bead results in a luminescent signal from the acceptor bead.[1] JQ1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the signal.[1]

Protocol:

-

Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).[1]

-

Inhibitor Dilution: Prepare a serial dilution of (+)-JQ1 and (-)-JQ1 in DMSO, then dilute further in the assay buffer.

-

Bead-Ligand Incubation: His-tagged BRD4 protein is incubated with Nickel Chelate Acceptor beads. A biotinylated tetra-acetylated Histone H4 peptide is incubated with Streptavidin Donor beads.[1]

-

Assay Plate Setup: Add the diluted inhibitors to the wells of a 384-well microplate.

-

Reaction Assembly: Add the protein-acceptor bead complex and the peptide-donor bead complex to the wells.[1]

-

Incubation: The plate is incubated in the dark at room temperature to allow the binding to reach equilibrium.[1]

-

Signal Detection: The plate is read using an AlphaScreen-capable microplate reader.[1]

-

Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).

Protocol:

-

Reagent Preparation: Purified recombinant bromodomain protein is dialyzed extensively against the ITC buffer. (+)-JQ1 and (-)-JQ1 are dissolved in the same buffer.[1]

-

Calorimeter Setup: The experiment is performed using a microcalorimeter at a constant temperature. The sample cell contains the purified bromodomain protein.[1]

-

Titration: A syringe containing a concentrated solution of the JQ1 enantiomer is titrated into the sample cell through a series of small injections.[1]

-

Data Acquisition: The heat released or absorbed after each injection is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein. The Kd, enthalpy, and stoichiometry of binding are determined by fitting the data to a single-site binding model.[7]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell proliferation and is used to determine the cytotoxic or cytostatic effects of JQ1.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of (+)-JQ1 and (-)-JQ1 for a specified period (e.g., 72 hours).[13] Include a DMSO vehicle control.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[14]

-

Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[14]

-

Measurement: Record luminescence using a plate reader.[14]

-

Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for cell growth inhibition.

Western Blot for c-Myc Expression

JQ1 is known to downregulate the transcription of the MYC oncogene.[15][16][17] Western blotting is used to quantify changes in c-Myc protein levels following treatment.

Protocol:

-

Cell Treatment and Lysis: Treat cells with (+)-JQ1 or (-)-JQ1 at a specified concentration (e.g., 1 µM) for a set time (e.g., 48-72 hours).[13][16] Lyse the cells in RIPA buffer containing protease inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14][18]

-

Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and boil.[14]

-

Gel Electrophoresis and Transfer: Separate protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14][18]

-

Immunoblotting:

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[14]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts and processes.

Caption: Relationship between JQ1 enantiomers and their activity.

Caption: Mechanism of (+)-JQ1 action on the BRD4/c-Myc axis.

Caption: Experimental workflow for the AlphaScreen assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JQ1 - Wikipedia [en.wikipedia.org]

- 4. a2bchem.com [a2bchem.com]

- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endothelin-1.com [endothelin-1.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Biological Activity of JQ1

For Researchers, Scientists, and Drug Development Professionals

The small molecule JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of epigenetic marks and key regulators of gene transcription.[1][2][3] Its discovery has established proof of concept for targeting protein-protein interactions of these epigenetic readers.[1] JQ1 exists as a pair of stereoisomers, (+)-JQ1 and (-)-JQ1, which exhibit profoundly different biological activities. This guide provides an in-depth overview of their distinct activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Stereoisomer-Specific Inhibition of BET Bromodomains

The biological activity of JQ1 is almost exclusively attributed to the (+)-JQ1 enantiomer, which potently binds to the acetyl-lysine binding pockets of BET bromodomains.[1][4] In contrast, the (-)-JQ1 stereoisomer shows no significant interaction or affinity for BET bromodomains and serves as an ideal negative control in experiments.[1][5]

Co-crystal structures have revealed that only the (+)-JQ1 enantiomer fits into the acetyl-lysine binding site of BRD4 and BRD2.[1] This stereospecific binding is the basis for its potent inhibitory effects. The interaction involves a hydrogen bond between the triazole ring of (+)-JQ1 and a conserved asparagine residue within the bromodomain binding pocket.[1]

Quantitative Comparison of JQ1 Stereoisomers

The differential activity of JQ1 stereoisomers is evident from quantitative biochemical and cellular assays. The (+)-enantiomer displays high-affinity binding to BET bromodomains and potent inhibition in cellular models, while the (-)-enantiomer is largely inactive.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of JQ1 Stereoisomers

| Target Bromodomain | (+)-JQ1 IC₅₀ (nM) | (-)-JQ1 IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| BRD4 (BD1) | 77 | >10,000 | AlphaScreen | [1] |

| BRD4 (BD2) | 33 | Not Reported | AlphaScreen | [1] |

| BRD2 (BD1) | 17.7 | Not Reported | AlphaScreen | [6] |

| CREBBP | >10,000 | Not Reported | AlphaScreen |[1] |

Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

| Target Bromodomain | (+)-JQ1 Kd (nM) | Assay Type | Reference |

|---|---|---|---|

| BRD4 (BD1) | ~50 | Isothermal Titration Calorimetry (ITC) | [4] |

| BRD4 (BD2) | ~90 | Isothermal Titration Calorimetry (ITC) | [4] |

| BRD2 (N-terminal) | 128 | Not Specified | [6] |

| BRD3 (N-terminal) | 59.5 | Not Specified | [6] |

| BRDT (N-terminal) | 190 | Not Specified |[6] |

Table 3: Cellular Proliferation Inhibition (IC₅₀) of JQ1 Stereoisomers

| Cell Line | Cancer Type | (+)-JQ1 IC₅₀ (nM) | (-)-JQ1 (JQ1R) Effect | Reference |

|---|---|---|---|---|

| NMC797 | NUT Midline Carcinoma | 69 | No effect reported | [7] |

| MV4;11 | Acute Myeloid Leukemia | 72 | No effect reported | [7] |

| HUVEC | Endothelial Cells | Inhibits proliferation | No effect up to 2 µM | [8] |

| Rh10, Rh28 | Rhabdomyosarcoma | <1000 | No effect |[8] |

Key Experimental Methodologies

The characterization of JQ1 stereoisomers relies on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This in vitro assay measures the competitive binding of JQ1 to a bromodomain. A tagged bromodomain protein (e.g., His-tagged BRD4) is bound to an acceptor bead, and a biotinylated histone peptide (the natural ligand) is bound to a streptavidin-coated donor bead.[2] When in close proximity, excitation of the donor bead generates singlet oxygen that activates the acceptor bead, producing a light signal. JQ1 competes with the histone peptide, separating the beads and reducing the signal.[2]

Detailed Protocol:

-

Reagent Preparation:

-

Purify recombinant His-tagged bromodomain proteins (e.g., BRD4(1)) using nickel-affinity and gel-filtration chromatography.[2]

-

Prepare a biotinylated tetra-acetylated Histone H4 peptide.

-

Dissolve (+)-JQ1 and (-)-JQ1 in DMSO to create stock solutions and then perform serial dilutions in assay buffer.

-

-

Assay Procedure:

-

In a 384-well microtiter plate, add varying concentrations of the JQ1 stereoisomers.

-

Add the His-tagged bromodomain protein pre-incubated with anti-His acceptor beads.

-

Add the biotinylated histone peptide pre-incubated with streptavidin donor beads.[2]

-

Incubate the plate in the dark at room temperature to allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

Read the plate using an AlphaScreen-capable microplate reader, measuring the chemiluminescent emission at 520-620 nm.

-

Calculate IC₅₀ values by plotting the signal inhibition against the logarithm of the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding of a ligand (JQ1) to a protein (bromodomain), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Titration:

-

Perform the experiment in a microcalorimeter at a constant temperature (e.g., 15°C or 25°C).[2]

-

Load the sample cell with the purified bromodomain protein.

-

Load the injection syringe with a concentrated solution of (+)-JQ1.

-

-

Data Acquisition and Analysis:

-

Titrate the (+)-JQ1 solution into the sample cell in a series of small, automated injections.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine Kd and other thermodynamic parameters.

-

Cell Viability and Proliferation Assay

Principle: These assays measure the effect of JQ1 on the proliferation and viability of cancer cell lines. The CellTiter-Glo Luminescent Cell Viability Assay, for instance, quantifies ATP, an indicator of metabolically active cells.

Detailed Protocol:

-

Cell Culture:

-

Seed cells (e.g., NALM6, REH) in 96-well plates at a predetermined density and allow them to attach or stabilize overnight.[9]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of (+)-JQ1 and (-)-JQ1 for a specified period (e.g., 72 hours).[9] Include a DMSO-only vehicle control.

-

-

Assay Procedure (CellTiter-Glo):

-

After the incubation period, add CellTiter-Glo reagent to each well.

-

Lyse the cells by shaking the plate for a few minutes.

-

Allow the luminescent signal to stabilize.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀ or GI₅₀).[9]

-

Visualizing the Mechanism and Activity of JQ1

Diagrams created using Graphviz illustrate the key pathways and experimental logic related to JQ1's stereospecific activity.

JQ1 Mechanism of Action

The primary mechanism of (+)-JQ1 involves the competitive inhibition of BET protein binding to acetylated histones on chromatin.[1][10] This displaces BET proteins, particularly BRD4, from gene promoters and super-enhancers, leading to the transcriptional downregulation of key oncogenes like MYC.[3][7]

Logical Relationship of JQ1 Stereoisomers

The stark difference in biological activity is solely due to the compound's stereochemistry at the C6 position.[1] This relationship underscores the importance of using the inactive (-)-JQ1 as a negative control to validate that observed effects are due to BET inhibition.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. endothelin-1.com [endothelin-1.com]

- 6. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

(R)-(-)-JQ1 chemical properties and solubility

An In-depth Technical Guide on the Chemical Properties and Solubility of (R)-(-)-JQ1

This technical guide provides a comprehensive overview of the chemical properties and solubility of (R)-(-)-JQ1, the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-JQ1. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1 and serves as a crucial negative control in experiments investigating the effects of BET bromodomain inhibition.[1][2][3] While structurally similar to its active counterpart, it exhibits no significant binding affinity for BET bromodomains.[3][4]

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | [5] |

| Molecular Formula | C₂₃H₂₅ClN₄O₂S | [1][2][6][7] |

| Molecular Weight | 456.99 g/mol | [1][2][7][8][9] |

| CAS Number | 1268524-71-5 | [1][2][3][5] |

| Appearance | White to yellow-white solid | [1][9] |

| Purity | ≥98% to 99.79% (batch dependent) | [2][3][4][7] |

| Relative Density | 1.33 g/cm³ | [1] |

Solubility Profile

The solubility of (R)-(-)-JQ1 has been determined in various common laboratory solvents and formulated for in vivo applications. Sonication is often recommended to aid dissolution.[1]

In Vitro Solubility

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| DMSO | 90 - 91 mg/mL | ~197 - 199 mM | [1][2] |

| Ethanol | 91 mg/mL | ~199 mM | [2] |

| Water | Insoluble | N/A | [2] |

In Vivo Formulations

| Formulation | Concentration | Source |

| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (7.22 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | [3] |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution for in vitro use.

Materials:

-

(R)-(-)-JQ1 solid powder

-

Anhydrous/fresh DMSO[2]

-

Vortex mixer

-

Sterile microcentrifuge tubes

Methodology:

-

Calculate the mass of (R)-(-)-JQ1 required. For 1 mL of a 10 mM solution, 4.57 mg is needed (Mass = Molarity × Volume × Molecular Weight).

-

Weigh the calculated amount of (R)-(-)-JQ1 powder and place it into a sterile microcentrifuge tube.

-

Add the corresponding volume of fresh DMSO to the tube.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[1]

-

Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

-

Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2][3]

Preparation of an In Vivo Formulation (PEG/Tween/Saline)

This protocol outlines the preparation of a formulation suitable for animal studies, based on a method described by suppliers.[1]

Materials:

-

(R)-(-)-JQ1 DMSO stock solution (e.g., 33 mg/mL)

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile tubes

Methodology:

-

Prepare the vehicle by sequentially combining the solvents. For a final volume of 1 mL, start with 100 µL of DMSO.

-

Add 400 µL of PEG300 to the DMSO and mix until the solution is clear.

-

Add 50 µL of Tween 80 to the DMSO/PEG300 mixture and mix thoroughly.

-

Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.

-

To prepare the final drug formulation at 3.3 mg/mL, dissolve the appropriate amount of (R)-(-)-JQ1 into the pre-mixed vehicle. Alternatively, use a concentrated DMSO stock and dilute it with the other components. The solvents should be added sequentially.[1]

-

Sonication is recommended to ensure the final solution is clear and homogenous.[1] The formulation should be prepared fresh before use.[1]

Mechanism of Action: A Comparative Overview

(R)-(-)-JQ1 is biologically inactive because it does not bind to the acetyl-lysine recognition pockets of BET family proteins, such as BRD4.[4] In contrast, the active (+)-JQ1 enantiomer fits into this pocket, displacing BRD4 from chromatin and thereby inhibiting the transcription of target oncogenes like c-MYC.[10] This makes (R)-(-)-JQ1 an ideal negative control for validating that an observed biological effect is due to specific BET bromodomain inhibition.

References

- 1. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1,1-Dimethylethyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetate | C23H25ClN4O2S | CID 49871818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. JQ1 - Wikipedia [en.wikipedia.org]

- 9. JQ1 Enantiomers Set | Sigma-Aldrich [sigmaaldrich.com]

- 10. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]

(R)-(-)-JQ1 Enantiomer: A Comprehensive Technical Overview

CAS Number: 1268524-71-5

This technical guide provides an in-depth analysis of the (R)-(-)-JQ1 enantiomer, a critical tool compound in chemical biology and drug discovery. Primarily utilized as a negative control for its biologically active counterpart, (+)-JQ1, understanding its properties is essential for rigorous experimental design and interpretation. This document outlines its chemical properties, biological (in)activity, and relevant experimental protocols.

Chemical and Physical Properties

(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] While sharing the same molecular formula and mass, its three-dimensional arrangement dictates its biological function, or lack thereof.

| Property | Value | Reference |

| CAS Number | 1268524-71-5 | [1][2][3] |

| Molecular Formula | C23H25ClN4O2S | [1][] |

| Molecular Weight | 456.99 g/mol | [1][2] |

| Purity | 99.79% | [1] |

| Appearance | White to yellow solid | [5] |

| Solubility (25°C) | ≥ 90 mg/mL in DMSO | [2] |

| Boiling Point | 610.4 ± 65.0 °C | [] |

Biological Inactivity as a BET Bromodomain Inhibitor

The primary utility of (R)-(-)-JQ1 stems from its stark contrast in biological activity compared to the (S)-(+)-JQ1 enantiomer. While (+)-JQ1 potently inhibits BET bromodomains, specifically BRD2, BRD3, and BRD4, by binding to their acetyl-lysine recognition pockets, (R)-(-)-JQ1 is largely inactive in this regard.[2][3] This stereospecificity is crucial for demonstrating that the observed cellular or physiological effects of (+)-JQ1 are indeed due to BET bromodomain inhibition and not off-target effects.

Studies have shown that (+)-JQ1 effectively decreases the expression of BRD4 target genes, whereas (R)-(-)-JQ1 has no such effect.[2][3] For instance, the half-maximum inhibitory concentrations (IC50) for (R)-(-)-JQ1 against BRD4(1) are estimated to be above 10,000 nM, highlighting its lack of significant inhibitory activity.[]

Experimental Protocols

The synthesis and application of (R)-(-)-JQ1 as a negative control are central to its use in research.

Synthesis of JQ1 Enantiomers

The synthesis of JQ1 typically results in a racemic mixture, which is then separated into its respective enantiomers. A common synthetic route involves a multi-step process.[6][7] A one-pot, three-step method has been developed for a more efficient synthesis of racemic JQ1.[6][8] This process involves the conversion of a benzodiazepine (B76468) to a thioamide using Lawesson's reagent, followed by amidrazone formation and the installation of the triazole moiety.[6][8] Enantiomerically enriched (+)-JQ1 can be synthesized using chiral starting materials or through chiral separation techniques.[6][7] The inactive (R)-(-)-enantiomer is then isolated from the racemic mixture.

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is a technique used to assess the mobility of fluorescently labeled molecules within a cell, providing insights into protein-chromatin binding dynamics. In the context of JQ1, FRAP can be used to demonstrate the displacement of BRD4 from chromatin by the active enantiomer.

Experimental Workflow:

Caption: Workflow for FRAP analysis of BRD4-chromatin binding.

Expected Outcome: Treatment with (+)-JQ1 will lead to a rapid recovery of fluorescence, indicating that GFP-BRD4 is displaced from chromatin and is freely diffusing. In contrast, cells treated with the vehicle or (R)-(-)-JQ1 will show a slower recovery, as GFP-BRD4 remains bound to chromatin.[7]

Signaling Pathway Context

The primary signaling pathway influenced by (+)-JQ1 is the BET bromodomain-dependent transcriptional regulation pathway. By competitively binding to the acetyl-lysine binding pockets of BRD4, (+)-JQ1 displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-MYC.[5][9] (R)-(-)-JQ1, being inactive against BRD4, does not perturb this pathway and serves as an ideal control to confirm that the observed effects are a direct result of BRD4 inhibition.

Caption: Role of JQ1 enantiomers in the BRD4 signaling pathway.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]

- 6. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]

understanding the role of (R)-(-)-JQ1 as a negative control

An In-depth Technical Guide on the Role of (R)-(-)-JQ1 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is essential for elucidating biological pathways and validating novel therapeutic targets. The thienotriazolodiazepine (+)-JQ1 is a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and downregulating the expression of key oncogenes such as MYC[2]. To ensure that the observed biological effects of (+)-JQ1 are a direct consequence of BET inhibition and not due to off-target activities or the compound's scaffold, a proper negative control is indispensable. The (R)-(-)-JQ1 enantiomer serves this critical role. This guide provides a comprehensive overview of (R)-(-)-JQ1 as a negative control, including its binding profile, detailed experimental protocols, and important considerations for its use.

Core Concept: Stereoselective BET Inhibition by JQ1 Enantiomers

The activity of JQ1 is stereospecific. The (S)-(+)-JQ1 enantiomer is the biologically active form that potently binds to the bromodomains of BET proteins. In contrast, the this compound exhibits a significant loss of affinity for BET bromodomains and is therefore considered the inactive enantiomer for this target class[3][4]. This stereoselectivity is crucial as it allows researchers to distinguish between on-target effects (BET inhibition) and any potential off-target effects of the chemical scaffold.

Data Presentation: Quantitative Binding Affinities

The differential binding affinities of the JQ1 enantiomers for BET bromodomains have been quantified in various biochemical and biophysical assays. The following tables summarize key quantitative data.

Table 1: Binding Affinities (Kd) of JQ1 Enantiomers to BET Bromodomains

| Compound | Target | Kd (nM) | Assay Method |

| (+)-JQ1 | BRD4(1) | ~50 | Isothermal Titration Calorimetry (ITC) |

| (+)-JQ1 | BRD4(2) | ~90 | Isothermal Titration Calorimetry (ITC) |

| (-)-JQ1 | BRD4(1) | No significant interaction | Isothermal Titration Calorimetry (ITC) |

Table 2: Inhibitory Concentrations (IC50) of JQ1 Enantiomers against BET Bromodomains

| Compound | Target | IC50 (nM) | Assay Method |

| (+)-JQ1 | BRD4(1) | 77 | ALPHA-Screen |

| (+)-JQ1 | BRD4(2) | 33 | ALPHA-Screen |

| (-)-JQ1 | BRD4(1) | >10,000 | ALPHA-Screen |

The Role of (R)-(-)-JQ1 as a Negative Control in Practice

In experimental design, (R)-(-)-JQ1 should be run in parallel with (+)-JQ1 at the same concentrations. If a biological effect is observed with (+)-JQ1 but not with (R)-(-)-JQ1, it strongly suggests that the effect is mediated by BET bromodomain inhibition. Conversely, if both enantiomers produce a similar effect, it is likely due to an off-target mechanism unrelated to BET inhibition.

Experimental Protocols

Here, we provide detailed methodologies for key experiments where (R)-(-)-JQ1 is used as a negative control.

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This assay assesses the anti-proliferative effects of JQ1.

-

Cell Seeding:

-

Culture cells of interest to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Count cells and adjust the density to 3,000-5,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare stock solutions of (+)-JQ1 and (R)-(-)-JQ1 in DMSO.

-

Perform serial dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Remove the medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

-

MTT Assay Protocol:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader[5].

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot cell viability (%) against compound concentration and calculate the IC50 values for both enantiomers.

-

Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by JQ1.

-

Cell Seeding and Treatment:

-

Seed 1-2 x 105 cells per well in a 6-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of (+)-JQ1, (R)-(-)-JQ1, or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours)[6].

-

-

Staining:

-

Harvest the cells (including the supernatant containing floating cells) and wash with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V binding buffer to each sample.

-

-

Flow Cytometry:

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[7].

-

-

Data Analysis:

-

Quantify the percentage of apoptotic cells for each treatment condition.

-

Compare the effects of (+)-JQ1 and (R)-(-)-JQ1 to the vehicle control.

-

In Vivo Xenograft Tumor Model Study

This protocol evaluates the anti-tumor efficacy of JQ1 in a preclinical animal model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in PBS/Matrigel) into the flank of each mouse[8].

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups: vehicle control, (+)-JQ1, and (R)-(-)-JQ1[9].

-

Prepare JQ1 formulations for intraperitoneal (i.p.) injection (e.g., in 10% cyclodextrin).

-

Administer daily i.p. injections of the vehicle, (+)-JQ1 (e.g., 50 mg/kg), or (R)-(-)-JQ1 (50 mg/kg) for a defined period (e.g., 21 days)[3][10].

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis (e.g., ANOVA) to compare the tumor growth between the groups.

-

Mandatory Visualizations

Caption: Stereoselective binding of JQ1 enantiomers to BET bromodomains.

Caption: Experimental workflow using (R)-(-)-JQ1 as a negative control.

Caption: BET inhibition by (S)-(+)-JQ1 leading to MYC suppression.

An Important Caveat: The Off-Target PXR Agonist Activity of Both JQ1 Enantiomers

A crucial consideration when using (R)-(-)-JQ1 as a negative control is its recently discovered off-target activity. Both (+)-JQ1 and the BET-inactive enantiomer (-)-JQ1 have been shown to be agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4[10][11][12]. Importantly, both enantiomers bind to and activate PXR with comparable efficiencies[11][12].

This finding implies that if a biological effect is observed with both (+)-JQ1 and (R)-(-)-JQ1, it could be mediated by PXR activation rather than another non-specific off-target effect. Therefore, when interpreting results where both enantiomers are active, the potential involvement of PXR should be considered, especially in cell types where PXR is expressed and functional (e.g., liver and intestinal cells).

PXR Activation Assay (Luciferase Reporter Assay)

To test for PXR-mediated effects, a luciferase reporter assay can be employed.

-

Cell Transfection:

-

Seed cells (e.g., HepG2) in a 24-well plate.

-

Co-transfect the cells with a PXR expression plasmid and a PXR-responsive firefly luciferase reporter plasmid (e.g., containing the CYP3A4 promoter). A Renilla luciferase plasmid can be co-transfected for normalization[12].

-

-

Compound Treatment:

-

After 24 hours, treat the cells with (+)-JQ1, (R)-(-)-JQ1, a known PXR agonist (e.g., rifampicin) as a positive control, and a vehicle control (DMSO) for 24 hours[12].

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Compare the fold induction of luciferase activity for each compound relative to the vehicle control.

-

Caption: Off-target PXR activation by both JQ1 enantiomers.

Conclusion and Best Practices

The use of (R)-(-)-JQ1 as a negative control is a critical component of rigorous chemical biology research involving the BET inhibitor (+)-JQ1. It allows for the confident attribution of biological effects to the on-target inhibition of BET bromodomains. However, researchers must be aware of the shared off-target activity of both enantiomers as PXR agonists.

Best Practices:

-

Always include (R)-(-)-JQ1: In any experiment with (+)-JQ1, a parallel treatment with (R)-(-)-JQ1 at the same concentration is essential.

-

Consider the context: Be mindful of the cell type and biological context. PXR-mediated effects are more likely in tissues with high PXR expression.

-

Investigate shared effects: If both enantiomers show activity, consider follow-up experiments to test the involvement of PXR or other potential off-target mechanisms.

-

Use multiple tools: When possible, complement chemical probe studies with genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR-mediated knockout of BET proteins) to further validate on-target effects.

By adhering to these principles, researchers can leverage the power of JQ1 and its inactive enantiomer to generate robust and reliable data, advancing our understanding of BET protein biology and the development of novel therapeutics.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. physiology.elte.hu [physiology.elte.hu]

- 6. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to the Bromodomain Binding Affinity of (R)-(-)-JQ1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecule inhibitors targeting epigenetic reader domains has opened new avenues in therapeutic development. Among the most studied is (+)-JQ1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Its ability to displace these proteins from acetylated chromatin has shown significant anti-proliferative and anti-inflammatory effects. A crucial tool in validating the on-target effects of (+)-JQ1 is its stereoisomer, (R)-(-)-JQ1. This enantiomer serves as a negative control due to its profoundly reduced affinity for BET bromodomains. This technical guide provides an in-depth overview of the binding characteristics of (R)-(-)-JQ1, detailing the quantitative data, experimental methodologies, and its impact on key signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of the JQ1 enantiomers to various bromodomains has been quantified using multiple biophysical and biochemical assays. The data consistently demonstrates that while (+)-JQ1 binds to BET bromodomains with high affinity, (R)-(-)-JQ1 is largely inactive.[1] The following tables summarize the available quantitative data for both enantiomers, highlighting the stereospecificity of this interaction.

Table 1: Inhibitory Potency (IC50) of JQ1 Enantiomers

| Bromodomain | Assay Type | (+)-JQ1 IC50 (nM) | (R)-(-)-JQ1 IC50 (nM) | Reference |

| BRD2 (BD1) | AlphaScreen | 17.7 | >10,000 | |

| BRD4 (BD1) | AlphaScreen | 77 | >10,000 | [2][3] |

| BRD4 (BD2) | AlphaScreen | 33 | Not Reported | [4][5] |

| CREBBP | AlphaScreen | >10,000 | Not Reported | [2] |

Table 2: Dissociation Constants (Kd) of (+)-JQ1

| Bromodomain | Assay Type | (+)-JQ1 Kd (nM) | (R)-(-)-JQ1 Kd (nM) | Reference |

| BRD2 (BD1) | ITC | 128 | No significant interaction | |

| BRD3 (BD1) | ITC | 59.5 | No significant interaction | |

| BRD3 (BD2) | ITC | 82 | No significant interaction | |

| BRD4 (BD1) | ITC | ~50 | No significant interaction | [2] |

| BRD4 (BD2) | ITC | ~90 | No significant interaction | [2] |

| BRDT (BD1) | ITC | 190 | No significant interaction |

Experimental Protocols

The determination of binding affinities for compounds like JQ1 relies on robust and sensitive experimental techniques. The two primary methods cited in the literature for quantifying the interaction between JQ1 and bromodomains are Isothermal Titration Calorimetry (ITC) and AlphaScreen.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event.[6][7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[7]

Methodology:

-

Sample Preparation:

-

Purified, recombinant bromodomain protein is extensively dialyzed against a specific ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

The (R)-(-)-JQ1 compound is dissolved in the final dialysis buffer to the desired concentration. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the bromodomain protein solution (e.g., 10-20 µM).

-

The injection syringe is loaded with a concentrated solution of (R)-(-)-JQ1 (e.g., 100-200 µM).

-

The experiment consists of a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.

-

The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

-

-

Data Analysis:

-

The resulting thermogram is integrated to yield the heat change per injection.

-

These values are then fit to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters of the interaction. For (R)-(-)-JQ1, no significant heat changes are typically observed, indicating a lack of binding.[2]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used to study biomolecular interactions.[8] It is a highly sensitive method often employed in high-throughput screening for inhibitors.[9]

Methodology:

-

Reagent Preparation:

-

Donor Beads: Streptavidin-coated donor beads are used.

-

Acceptor Beads: Nickel chelate acceptor beads are used.

-

Bromodomain Protein: A recombinant bromodomain protein (e.g., BRD4) with a polyhistidine tag (His-tag).

-

Biotinylated Ligand: A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).

-

Inhibitor: Serial dilutions of (R)-(-)-JQ1.

-

-

Assay Procedure:

-

The His-tagged bromodomain protein is incubated with the nickel chelate acceptor beads.

-

The biotinylated histone peptide is incubated with the streptavidin donor beads.

-

In a microtiter plate, the protein-acceptor bead complex and the peptide-donor bead complex are mixed.

-

Varying concentrations of (R)-(-)-JQ1 are added to the wells.

-

-

Signal Detection:

-

When the donor and acceptor beads are brought into close proximity (<200 nm) due to the interaction between the bromodomain and the acetylated peptide, excitation of the donor bead at 680 nm generates singlet oxygen.

-

The singlet oxygen diffuses to the acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.

-

A competitive inhibitor like (+)-JQ1 will disrupt the protein-peptide interaction, separating the beads and causing a decrease in the signal. For (R)-(-)-JQ1, no significant decrease in signal is observed at concentrations where (+)-JQ1 is active.

-

Signaling Pathways and Experimental Workflows

BET proteins are key regulators of gene transcription, and their inhibition by molecules like (+)-JQ1 has profound effects on various signaling pathways implicated in cancer and inflammation.

BET Inhibition and a Downstream Signaling Pathway

BET proteins, particularly BRD4, play a crucial role in the transcriptional activation of genes downstream of several signaling pathways, including the NF-κB and JAK/STAT pathways. By displacing BRD4 from chromatin, BET inhibitors can suppress the expression of key inflammatory and proliferative genes.

Caption: BET inhibition disrupts gene transcription in key signaling pathways.

AlphaScreen Experimental Workflow

The AlphaScreen assay provides a robust platform for quantifying the competitive binding of inhibitors to bromodomains. The workflow is systematic and amenable to high-throughput applications.

Caption: Workflow of a competitive AlphaScreen binding assay.

Conclusion

The stereoisomer (R)-(-)-JQ1 serves as an indispensable negative control in studies involving the BET inhibitor (+)-JQ1. Its negligible affinity for BET bromodomains, as demonstrated by robust biophysical and biochemical assays, confirms that the cellular and physiological effects observed with (+)-JQ1 are due to its specific on-target activity. This technical guide has provided a comprehensive summary of the quantitative binding data for (R)-(-)-JQ1, detailed the experimental protocols used for its characterization, and illustrated the broader context of BET inhibition on critical signaling pathways. For researchers in drug development and chemical biology, the proper use of (R)-(-)-JQ1 is paramount for the rigorous validation of BET bromodomains as therapeutic targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Separation of JQ1 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the chiral separation of JQ1 enantiomers, critical for the development and evaluation of this potent BET bromodomain inhibitor. JQ1, a thieno-triazolo-1,4-diazepine, has garnered significant attention in oncology and other therapeutic areas. Its biological activity resides primarily in the (+)-enantiomer, which selectively binds to the acetyl-lysine recognition motifs of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The (-)-enantiomer is largely inactive against BET bromodomains, making the efficient separation of these enantiomers crucial for accurate pharmacological studies and the development of stereochemically pure clinical candidates.

This guide details the experimental protocols for the most common chromatographic techniques used for JQ1 enantioseparation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). It also presents a comparative analysis of the quantitative data from various studies and provides visual representations of the relevant biological signaling pathways affected by JQ1 and a general experimental workflow.

Comparative Analysis of Chiral Separation Methods

The selection of the optimal chiral separation method depends on various factors, including the desired scale of purification (analytical vs. preparative), required resolution, analysis time, and solvent consumption. Both HPLC and SFC have been successfully employed for the enantioseparation of JQ1. The following tables summarize the quantitative data from published methods, offering a clear comparison to aid in method selection.

Table 1: High-Performance Liquid Chromatography (HPLC) Data for JQ1 Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (+)-JQ1 (min) | Retention Time (-)-JQ1 (min) | Resolution (Rs) | Reference |

| CHIRALPAK® AD-H | n-hexane:isopropanol (B130326) (93:7, v/v) with 0.5% DEA | 0.8 | Not Specified | Not Specified | Not Specified | Baseline Separation | [1] |

| CHIRALPAK® ID | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >99% ee | [2] |

Note: Detailed quantitative data such as specific retention times and resolution values for JQ1 on these HPLC columns are not consistently reported in the reviewed literature. However, the successful baseline separation and achievement of high enantiomeric excess are highlighted.

Table 2: Supercritical Fluid Chromatography (SFC) Data for JQ1 Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Reference |

| CHIRALPAK® AS-H | CO₂:Ethanol (B145695) (3:1) | Not Specified | Not Specified | Not Specified | 1.62 | 3.51 | [3] |

| Enantiocel® C2-5 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Note: SFC often provides faster separations compared to HPLC due to the lower viscosity and higher diffusivity of supercritical fluids. The elution order of the enantiomers can be dependent on the specific chiral stationary phase and mobile phase composition.

Detailed Experimental Protocols

The following protocols are representative methodologies for the analytical and preparative scale chiral separation of JQ1 enantiomers based on information from multiple sources.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a composite based on typical methods for separating basic compounds like JQ1 on polysaccharide-based chiral stationary phases.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) ratio of hexane (B92381) to alcohol. For basic compounds like JQ1, the addition of a small amount of a basic additive, such as 0.1-0.5% (v/v) diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[1][5]

-

Flow Rate: 0.8 to 1.0 mL/min.[1]

-

Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where JQ1 exhibits strong absorbance (e.g., 210-260 nm).

-

Injection Volume: 5-20 µL, depending on the concentration of the sample.

-

Sample Preparation: Dissolve the racemic JQ1 in a suitable solvent, ideally the mobile phase, to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful technique for both analytical and preparative scale chiral separations, offering advantages in terms of speed and reduced organic solvent consumption.

-

Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm) or another suitable polysaccharide-based CSP.

-

Mobile Phase: Supercritical CO₂ as the main mobile phase component, with an alcohol co-solvent (modifier) such as ethanol or methanol. A typical starting gradient would be from 5% to 40% co-solvent.

-

Flow Rate: 2 to 4 mL/min.

-

Back Pressure: Typically maintained between 100 and 200 bar.

-

Temperature: Column temperature is usually controlled between 35 and 40 °C.

-

Detection: UV detection at an appropriate wavelength for JQ1.

-

Injection Volume: 1-10 µL.

-

Sample Preparation: Dissolve racemic JQ1 in the co-solvent or a compatible solvent mixture.

Signaling Pathways and Experimental Workflow

The biological activity of (+)-JQ1 is primarily attributed to its inhibition of BET bromodomains, which leads to the modulation of various downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.

JQ1 Signaling Pathways

Figure 1: JQ1 Signaling Pathways

This diagram illustrates the primary mechanism of action of (+)-JQ1 through the inhibition of BRD4, leading to the downregulation of the c-MYC oncogene and the VEGF/PI3K/AKT signaling pathway, which in turn suppresses cell proliferation and angiogenesis.[6][7] Additionally, JQ1 can activate the LKB1/AMPK pathway, leading to the inhibition of mTOR and the induction of autophagy.[8]

General Experimental Workflow for Chiral Separation

The following diagram outlines a typical workflow for the development and application of a chiral separation method for JQ1 enantiomers.

Figure 2: Chiral Separation Workflow

This workflow begins with the racemic JQ1 sample and proceeds through method development for either HPLC or SFC. The optimized method is then applied for analytical scale separation to determine purity and enantiomeric excess, followed by preparative scale separation to isolate the individual enantiomers for subsequent pharmacological and biological evaluation.

Conclusion

The successful chiral separation of JQ1 enantiomers is a fundamental requirement for advancing our understanding of its therapeutic potential. This guide has provided a detailed overview of the established HPLC and SFC methodologies, along with comparative data to inform method selection. The choice between HPLC and SFC will depend on the specific research needs, with SFC often being favored for its speed and reduced environmental impact, particularly for preparative scale work. The provided protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development, facilitating the efficient and accurate characterization of JQ1 enantiomers. Further method development and optimization may be required based on the specific instrumentation and analytical requirements of the user.

References

- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JQ1 inhibits high glucose-induced migration of retinal microglial cells by regulating the PI3K/AKT signaling pathway [aimspress.com]

- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Control: Recently Discovered Biological Functions of the (-)-JQ1 Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

For years, (-)-JQ1 has been relegated to the role of an inactive control, a molecular mirror to its potent BET-inhibiting sibling, (+)-JQ1. Its use has been fundamental in demonstrating the on-target specificity of (+)-JQ1 in myriad studies.[1][2][3] However, recent groundbreaking research has illuminated unexpected biological activities of (-)-JQ1, compelling a re-evaluation of its "inactive" status. This technical guide synthesizes the latest findings on the novel, BET-independent functions of (-)-JQ1, providing detailed experimental insights and quantitative data. We will explore its role in the activation of the nuclear pregnane (B1235032) X receptor (PXR) and its unanticipated effects on vascular smooth muscle contractility, offering a new perspective on this once-overlooked molecule.

Introduction: A Paradigm Shift for a Control Compound

The thienotriazolodiazepine JQ1 is a renowned small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[4] The biological activity is almost exclusively attributed to the (+)-enantiomer, which competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and modulating the transcription of key oncogenes like MYC.[1][5][6] Consequently, (-)-JQ1, which is structurally incapable of inhibiting BET bromodomains, has been universally employed as a negative control to differentiate on-target BET inhibition from off-target effects.[1][2][3]

Recent evidence from 2023 has challenged this dogma, revealing that (-)-JQ1 possesses distinct biological functions independent of BET inhibition. These discoveries not only have significant implications for the interpretation of previous studies using JQ1 but also open new avenues for therapeutic exploration. This document provides a comprehensive overview of these novel functions.

BET-Independent Activation of the Pregnane X Receptor (PXR)

A pivotal 2023 study revealed that both (+)-JQ1 and its "inactive" enantiomer, (-)-JQ1, are capable of binding to and activating the pregnane X receptor (PXR), a key nuclear receptor regulating xenobiotic metabolism.[7] This finding identifies a previously unknown biological function for (-)-JQ1.[7]

Key Findings and Quantitative Data

The study demonstrated that JQ1 induces the expression of CYP3A4, a critical drug-metabolizing enzyme, through PXR activation.[7] Crucially, both enantiomers activated PXR with comparable efficacy.[7]

| Compound | Target | Assay Type | Endpoint | Value | Reference |

| (+)-JQ1 | PXR | Luciferase Reporter Assay | EC50 | ~5 µM | [7] |

| (-)-JQ1 | PXR | Luciferase Reporter Assay | EC50 | ~5 µM | [7] |

| (+)-JQ1 | BRD4(1) | Binding Assay | IC50 | 77 nM | [2] |

| (-)-JQ1 | BRD4(1) | Binding Assay | IC50 | >50 µM | [1] |

Signaling Pathway

The activation of PXR by (-)-JQ1 leads to the recruitment of transcriptional coactivators and subsequent upregulation of target genes involved in drug metabolism, such as CYP3A4.

Caption: PXR activation pathway by (-)-JQ1.

Experimental Protocols

PXR Luciferase Reporter Assay:

-

Cell Line: HepG2 cells were used.

-

Transfection: Cells were co-transfected with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements from the CYP3A4 promoter.

-

Treatment: Transfected cells were treated with varying concentrations of (+)-JQ1 or (-)-JQ1 for 24 hours.

-

Measurement: Luciferase activity was measured using a luminometer. Data were normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency.

-

Analysis: EC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.

Unanticipated Inhibition of Vascular Smooth Muscle Contractility

Another significant discovery in 2023 demonstrated that JQ1 inhibits vascular smooth muscle contractility through a BET-independent mechanism.[8][9] Remarkably, this effect was mimicked by the (-)-JQ1 enantiomer, further solidifying the evidence for off-target activities of the JQ1 scaffold.[8][9]

Key Findings and Quantitative Data

The study found that (+)-JQ1 inhibits contractile responses in mouse aortas, an effect that was unexpectedly replicated by (-)-JQ1.[8][9] This action appears to be mediated through the inhibition of Ca²⁺ influx in smooth muscle cells and activation of the PI3K/AKT/eNOS cascade in endothelial cells.[8][9]

| Experiment | Treatment | Observation | Quantitative Result | Reference |

| Aortic Contractility | (+)-JQ1 | Inhibition of phenylephrine-induced contraction | Significant reduction | [8][9] |

| Aortic Contractility | (-)-JQ1 | Inhibition of phenylephrine-induced contraction | Similar reduction to (+)-JQ1 | [8][9] |

| eNOS Activation (HUVECs) | (+)-JQ1 | Increased eNOS phosphorylation | Time-dependent increase | [8][9] |

| eNOS Activation (HUVECs) | (-)-JQ1 | Increased eNOS phosphorylation | Mimicked the effect of (+)-JQ1 | [8][9] |

| Blood Pressure (in vivo) | (+)-JQ1 | Reduction in systolic blood pressure | Significant decrease | [8][9] |

Signaling Pathway

(-)-JQ1 exerts a dual effect on the vasculature. It directly inhibits Ca²⁺ influx in smooth muscle cells (SMCs) and indirectly promotes vasodilation by activating the eNOS pathway in endothelial cells (ECs).

Caption: Dual, BET-independent vascular effects of (-)-JQ1.

Experimental Protocols

Wire Myography for Aortic Contractility:

-

Tissue Preparation: Thoracic aortas were isolated from mice, cleaned of adipose tissue, and cut into 2 mm rings.

-

Mounting: Aortic rings were mounted on wire myographs in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Rings were equilibrated under a resting tension of 5.88 mN for 60 minutes.

-

Viability Test: Endothelial integrity was assessed by pre-contracting with phenylephrine (B352888) followed by relaxation with acetylcholine.

-

Treatment: Cumulative concentration-response curves were generated by adding increasing concentrations of phenylephrine in the presence or absence of (-)-JQ1.

-

Data Analysis: Contractile responses were recorded as changes in isometric tension and expressed as a percentage of the response to a standard KCl solution.

Western Blot for eNOS Activation:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.

-

Treatment: Cells were treated with (-)-JQ1 for various time points.

-

Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS, followed by HRP-conjugated secondary antibodies.

-

Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.

Implications and Future Directions

The discovery of BET-independent functions for (-)-JQ1 has profound implications:

-